An In-depth Technical Guide to Benzylsuccinic Acid: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Benzylsuccinic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for benzylsuccinic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, biochemistry, and pharmacology.
Chemical Properties and Structure
Benzylsuccinic acid, a dicarboxylic acid, is a molecule of significant interest due to its role as a competitive inhibitor of carboxypeptidase A and its utility as a chiral building block in organic synthesis.[1][2][3] It exists as a racemic mixture (DL-benzylsuccinic acid) and as individual enantiomers, (R)-benzylsuccinic acid and (S)-benzylsuccinic acid.
General Information
| Property | Value | Reference(s) |
| IUPAC Name | 2-benzylbutanedioic acid | [4] |
| Synonyms | DL-Benzylsuccinic acid, α-Benzylsuccinic acid | [2][4] |
| Chemical Formula | C₁₁H₁₂O₄ | [4] |
| Molecular Weight | 208.21 g/mol | [4] |
| CAS Number | 884-33-3 (DL), 3972-36-9 (S), 46292-93-7 (R) | [1][5][6] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 161-163 °C (DL-form); 164-168 °C (S-form) | [1] |
| Boiling Point | 331.4±22.0 °C (Predicted) | |
| Density | 1.290±0.06 g/cm³ (Predicted) | [4] |
| Solubility | DMSO: 500 mg/mL (2401.42 mM); Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [7] |
| pKa₁ | 4.11 | [8] |
| pKa₂ | 5.65 | [8] |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of benzylsuccinic acid in DMSO-d₆ is expected to show the following signals:
-
~12.0 ppm (singlet, 2H): Carboxylic acid protons (-COOH).
-
7.1-7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
-
2.5-3.0 ppm (multiplet, 3H): Protons of the succinic acid backbone (CH and CH₂).
-
2.8-3.2 ppm (multiplet, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum in DMSO-d₆ is anticipated to exhibit the following resonances:
-
~173-175 ppm: Carbonyl carbons of the carboxylic acid groups.
-
~138-140 ppm: Quaternary aromatic carbon of the benzyl group.
-
~126-129 ppm: Aromatic carbons of the benzyl group.
-
~40-45 ppm: Methine carbon of the succinic acid backbone.
-
~35-40 ppm: Methylene carbon of the succinic acid backbone.
-
~35-38 ppm: Methylene carbon of the benzyl group.
FT-IR Spectroscopy
The infrared spectrum, typically recorded as a KBr pellet, is expected to display characteristic absorption bands:
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid groups.
-
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid groups.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200-1300 cm⁻¹: C-O stretching and O-H bending of the carboxylic acid groups.
-
~690-770 cm⁻¹: C-H out-of-plane bending of the monosubstituted benzene ring.
Experimental Protocols
Synthesis of DL-Benzylsuccinic Acid
A common method for the synthesis of benzylsuccinic acid involves the Stobbe condensation of diethyl succinate with benzaldehyde, followed by hydrolysis and decarboxylation.
Materials:
-
Diethyl succinate
-
Benzaldehyde
-
Potassium tert-butoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
Procedure:
-
A solution of diethyl succinate and benzaldehyde in anhydrous toluene is added dropwise to a stirred suspension of potassium tert-butoxide in anhydrous toluene under an inert atmosphere.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the mixture is hydrolyzed by the addition of water.
-
The aqueous layer is separated, washed with ether, and then acidified with concentrated hydrochloric acid.
-
The resulting oily product is extracted with ether, and the solvent is evaporated.
-
The crude product is then saponified by refluxing with an aqueous solution of sodium hydroxide.
-
The solution is cooled and acidified with concentrated hydrochloric acid to precipitate the crude benzylsuccinic acid.
-
The product is collected by filtration, washed with cold water, and recrystallized from hot water or an ethanol/water mixture to yield pure DL-benzylsuccinic acid.
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of benzylsuccinic acid can be determined by potentiometric titration.
Materials:
-
Benzylsuccinic acid
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Potassium chloride (for maintaining ionic strength)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
A known mass of benzylsuccinic acid is dissolved in a specific volume of deionized water, containing a background electrolyte like KCl to maintain constant ionic strength.
-
The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of NaOH, added in small increments from a burette.
-
The pH of the solution is recorded after each addition of NaOH, allowing the reading to stabilize.
-
The titration is continued past the second equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The two equivalence points are determined from the points of maximum slope on the curve.
-
The pKa values are determined from the pH at the half-equivalence points. The pH at the first half-equivalence point corresponds to pKa₁, and the pH at the volume halfway between the first and second equivalence points corresponds to pKa₂.
Assay for Carboxypeptidase A Inhibition
The inhibitory activity of benzylsuccinic acid against carboxypeptidase A (CPA) can be determined using a colorimetric assay.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
N-(4-Methoxyphenylazoformyl)-L-phenylalanine (a chromogenic substrate)
-
Tris-HCl buffer (pH 7.5)
-
Benzylsuccinic acid (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of CPA in Tris-HCl buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of benzylsuccinic acid in Tris-HCl buffer.
-
In a 96-well plate, add the Tris-HCl buffer, the CPA solution, and the benzylsuccinic acid solution (or buffer for the control).
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 25 °C) for a few minutes.
-
Initiate the reaction by adding the substrate solution to each well.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 350 nm) over time using a microplate reader. The rate of the reaction is proportional to the slope of the absorbance versus time plot.
-
The inhibition constant (Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as the Dixon plot or by non-linear regression fitting to the appropriate inhibition model (competitive inhibition).
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Benzylsuccinic acid | C11H12O4 | CID 3858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.washington.edu [chem.washington.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
